molecular formula C15H15N3O4 B12912110 Imidazo(1,2-a)pyrimidine-6-carboxylic acid, 1,2,3,5-tetrahydro-2-(2-methoxyphenyl)-1-methyl-5-oxo- CAS No. 141234-29-9

Imidazo(1,2-a)pyrimidine-6-carboxylic acid, 1,2,3,5-tetrahydro-2-(2-methoxyphenyl)-1-methyl-5-oxo-

Cat. No.: B12912110
CAS No.: 141234-29-9
M. Wt: 301.30 g/mol
InChI Key: GLNMUCUIERVOBN-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)-1-methyl-5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyrimidine-6-carboxylic acid is an organic compound with a complex structure that includes a methoxyphenyl group, a methyl group, and a tetrahydroimidazo[1,2-a]pyrimidine ring system

Preparation Methods

The synthesis of 2-(2-Methoxyphenyl)-1-methyl-5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyrimidine-6-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of pyridine-1-one with dimethyl malonate under basic conditions . This reaction typically requires heating to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to increase yield and efficiency.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(2-Methoxyphenyl)-1-methyl-5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyrimidine-6-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used. For example, in medicinal applications, it may inhibit certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Similar compounds to 2-(2-Methoxyphenyl)-1-methyl-5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyrimidine-6-carboxylic acid include:

The uniqueness of 2-(2-Methoxyphenyl)-1-methyl-5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyrimidine-6-carboxylic acid lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.

Properties

CAS No.

141234-29-9

Molecular Formula

C15H15N3O4

Molecular Weight

301.30 g/mol

IUPAC Name

2-(2-methoxyphenyl)-1-methyl-5-oxo-2,3-dihydroimidazo[1,2-a]pyrimidine-6-carboxylic acid

InChI

InChI=1S/C15H15N3O4/c1-17-11(9-5-3-4-6-12(9)22-2)8-18-13(19)10(14(20)21)7-16-15(17)18/h3-7,11H,8H2,1-2H3,(H,20,21)

InChI Key

GLNMUCUIERVOBN-UHFFFAOYSA-N

Canonical SMILES

CN1C(CN2C1=NC=C(C2=O)C(=O)O)C3=CC=CC=C3OC

Origin of Product

United States

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